N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-28-18-10-7-15(8-11-18)21-25-22(29-26-21)16-9-12-20(23-13-16)30-14-19(27)24-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANANZOXIVVVKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions The starting materials might include cyclohexylamine, 4-methoxybenzohydrazide, and 2-bromopyridine
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions could vary from room temperature to elevated temperatures, and solvents like dichloromethane or ethanol might be used.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs share core features such as thioacetamide linkages, heterocyclic rings (e.g., pyridine, oxadiazole, triazole), and aromatic substitutions. Below is a detailed comparison based on synthesis, biological activity, and physicochemical properties.
Table 1: Comparative Analysis of Structural Analogs
Key Findings
Compounds with 1,2,4-triazole cores (e.g., ) exhibit diverse activities, but the 1,2,4-oxadiazole in the target compound offers superior metabolic stability due to its resistance to enzymatic hydrolysis .
Synthetic Routes: The target compound’s synthesis likely involves condensation reactions of N-cyclohexyl-2-cyanoacetamide with sulfur-containing heterocycles, a method analogous to those used for related thiazolidinone derivatives . In contrast, triazole-thioacetamide analogs (e.g., ) are synthesized via cyclocondensation or sulfur alkylation, which require stringent temperature control .
Biological Performance: While the target compound’s antimicrobial activity is inferred from structurally similar acetamides , analogs like N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide demonstrate nanomolar inhibition of CDK5/p25, highlighting the role of thiadiazole moieties in kinase targeting .
Pharmacological and Physicochemical Insights
- Binding Affinity: The 1,2,4-oxadiazole ring’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature less pronounced in bulkier triazole derivatives .
Biological Activity
N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound with notable biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of the Compound
This compound features a unique heterocyclic structure that includes a pyridine and oxadiazole ring. The presence of the methoxyphenyl group enhances its potential interactions with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.
- Pyridine Construction : Reaction of the oxadiazole intermediate with pyridine derivatives.
- Substitution Reactions : Introduction of methoxyphenyl and cyclohexyl groups via nucleophilic substitution.
- Final Acetylation : Adding the acetamide group to complete the structure.
This synthetic pathway ensures high yield and purity, crucial for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor functions through:
- Hydrogen Bonding : The oxadiazole and pyridine rings facilitate hydrogen bonding with target biomolecules.
- π–π Interactions : These interactions enhance binding affinity and specificity.
The methoxyphenyl group likely plays a significant role in increasing the compound's binding efficacy .
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. This compound may reduce oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structural features could interact with microbial enzymes or cell membranes, inhibiting growth or causing cell lysis.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of N-cyclohexyl compounds using DPPH radical scavenging assays. Results indicated that N-cyclohexyl derivatives demonstrated significant scavenging activity compared to standard antioxidants.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 20 |
| N-cyclohexyl derivative | 75 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. What distinguishes the biological activity of this compound from simpler oxadiazole derivatives?
- Multi-target potential : The pyridine-thioacetamide scaffold enables dual inhibition of enzymes (e.g., COX-2 and topoisomerase IV) .
- Enhanced lipophilicity : Cyclohexyl and methoxyphenyl groups improve membrane permeability compared to phenyl analogs (logP = 2.8 vs. 1.9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
